[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde
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Overview
Description
[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with tert-butyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde typically involves the reaction of 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene at elevated temperatures (around 418.15 K) for several hours. After the reaction, the mixture is cooled, and the product is extracted and purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using industrial-grade equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde can be compared with similar compounds such as:
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Similar structure but with a benzoate ester group.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione: Contains multiple tert-butyl groups and a triazinane ring.
Methyl 3-(3,5-di-tert-butyl-1-hydroperoxy-4-oxocyclohexa-2,5-dien-1-yl)propanoate: Similar structure with a hydroperoxy group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
881181-65-3 |
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Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-(3,5-ditert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxyacetaldehyde |
InChI |
InChI=1S/C17H26O3/c1-15(2,3)12-10-17(7,20-9-8-18)11-13(14(12)19)16(4,5)6/h8,10-11H,9H2,1-7H3 |
InChI Key |
IEDVJHCVRWHPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)OCC=O |
Origin of Product |
United States |
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